molecular formula C15H19ClFN3O2 B2724338 N1-(3-chloro-4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 952974-47-9

N1-(3-chloro-4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2724338
CAS No.: 952974-47-9
M. Wt: 327.78
InChI Key: VTUHJIIQRSGTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(3-chloro-4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains fluorine and chlorine atoms, which can greatly influence its properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing fluorine and chlorine atoms, as well as the basicity of the piperidine nitrogen. It could potentially undergo a variety of reactions, including nucleophilic aromatic substitution reactions .

Scientific Research Applications

Pharmacological Profile and Behavioral Effects

One study discusses a compound with a similar structure, highlighting its pharmacological and behavioral profile as a novel 5-hydroxytryptamine2A receptor inverse agonist. This compound demonstrates significant potential in antipsychotic therapy due to its efficacy in attenuating certain behaviors and improving preclinical models of psychosis and schizophrenia (K. Vanover et al., 2006).

Role in Compulsive Food Consumption

Another research focus is on compounds affecting orexin receptors, which play a crucial role in regulating feeding, arousal, stress, and drug abuse. Selective antagonism of these receptors could offer new treatments for binge eating and other eating disorders with a compulsive component (L. Piccoli et al., 2012).

Novel Synthetic Approaches

In the field of organic chemistry, novel synthetic methodologies have been developed for producing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility and potential utility of these compounds in creating a variety of chemically active agents for further pharmacological studies (V. Mamedov et al., 2016).

Neurokinin-1 Receptor Antagonism

Research on neurokinin-1 receptor antagonists highlights the development of compounds that are effective in treating conditions related to emesis and depression. These studies emphasize the therapeutic potential of compounds that can modulate receptor activity through selective antagonism, indicating a broad application in mental health treatment (T. Harrison et al., 2001).

Metabolism and Oxidation Studies

Investigations into the metabolism of specific growth hormone secretagogues reveal insights into the pharmacokinetics and metabolic pathways of therapeutic agents. This research is crucial for understanding the safety, efficacy, and potential side effects of new drug candidates (A. Borel et al., 2011).

Safety and Hazards

As with any chemical compound, handling “N1-(3-chloro-4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3O2/c1-20-6-4-10(5-7-20)9-18-14(21)15(22)19-11-2-3-13(17)12(16)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUHJIIQRSGTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.